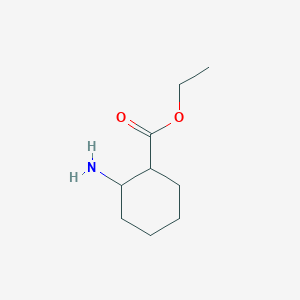

Ethyl 2-aminocyclohexanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-aminocyclohexanecarboxylate: is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of cyclohexane, featuring an amino group and an ethyl ester group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of ethyl 2-nitrocyclohexanecarboxylate using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 2-aminocyclohexanecarboxylate has the molecular formula C9H17NO2 and features an amino group and an ethyl ester group attached to a cyclohexane ring. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Chemistry

- Building Block for Synthesis : this compound is frequently used as a precursor in the synthesis of more complex organic molecules. It facilitates the formation of various derivatives through oxidation, reduction, and substitution reactions .

- Chiral Auxiliary : The compound serves as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically enriched compounds. Its stereochemistry plays a crucial role in determining the outcome of reactions .

Biology

- Precursor for Bioactive Compounds : In biological research, this compound is utilized as a precursor for synthesizing biologically active molecules, including potential pharmaceuticals. It has been studied for its interactions with enzymes and receptors, indicating possible therapeutic applications.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter dynamics, which could have implications for treating mood disorders and cognitive dysfunctions .

Medicine

- Pharmacological Research : The compound is under investigation for its pharmacological properties, particularly its potential role in developing new drugs targeting specific biological pathways. Its interactions with neurotransmitter systems are of particular interest .

- Therapeutic Applications : Ongoing research aims to explore its efficacy in treating conditions linked to neurotransmitter imbalances, highlighting its significance in medicinal chemistry.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for large-scale synthesis processes.

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-aminocyclohexanecarboxylate | Amino Acid Derivative | Lacks methyl group at position 2 |

| (1R,2S)-ethyl 2-aminocyclohexanecarboxylate hydrochloride | Stereoisomer | Different spatial arrangement affecting biological activity |

| trans-Ethyl 4-aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride | Ester | Different configuration leading to varied reactivity |

This comparison highlights how variations in stereochemistry can significantly influence the biological interactions and applications of these compounds.

Case Studies

- Synthesis of Novel Fluorinated Compounds : A study demonstrated a regio- and stereoselective method for synthesizing fluorinated derivatives using this compound as a starting material. This approach involved multiple reaction steps that showcased the compound's utility in creating complex structures with specific functional groups .

- Biological Activity Investigation : Research exploring the biological activity of this compound revealed its potential interactions with neurotransmitter receptors. These findings suggest that the compound may play a role in modulating physiological processes related to mood regulation and cognitive function .

Wirkmechanismus

The mechanism of action of ethyl 2-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-nitrocyclohexanecarboxylate: Differing by the presence of a nitro group instead of an amino group.

Cyclohexanecarboxylic acid: Lacking the ethyl ester and amino groups.

2-Aminocyclohexanecarboxylic acid: Lacking the ethyl ester group.

Uniqueness: Ethyl 2-aminocyclohexanecarboxylate is unique due to the presence of both an amino group and an ethyl ester group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Biologische Aktivität

Ethyl 2-aminocyclohexanecarboxylate, a compound with significant biological implications, has garnered attention for its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a cyclohexane ring with an ethyl ester and an amino group. Its stereochemistry plays a crucial role in its biological activity, influencing its interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to physiological effects. The compound's mechanism is still under investigation; however, preliminary studies suggest that it may act as an inhibitor or modulator in specific biochemical pathways.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Enzymatic Interactions : The compound has been shown to interact with enzymes such as lipases, influencing their catalytic efficiency. For instance, CALB (Candida antarctica lipase B) has been used in studies to assess the hydrolysis of this compound under various conditions, demonstrating its potential as a substrate for enzyme-catalyzed reactions .

- Cytotoxicity : this compound derivatives have exhibited cytotoxic effects against various cancer cell lines. For example, studies indicated that certain derivatives possess significant inhibitory concentrations (IC50) against human larynx carcinoma (HEP-2) and colon cancer cells (HCT-116), suggesting potential applications in cancer therapy .

- Antioxidant Activity : Some fractions derived from compounds related to this compound have demonstrated antioxidant properties, which may contribute to their therapeutic potential by mitigating oxidative stress in cells .

Case Studies

- Enzymatic Hydrolysis : A study explored the CALB-mediated hydrolysis of ethyl cis-2-aminocyclohexanecarboxylate. The reaction was optimized at 65 °C, showing high enantiomeric excess and conversion rates, indicating the compound's utility in asymmetric synthesis .

- Cytotoxicity Evaluation : In vitro tests revealed that ethyl acetate fractions containing derivatives of this compound exhibited potent cytotoxicity against HCT-116 and HEP-2 cell lines, with IC50 values of 6.11 µg/mL and 12.6 µg/mL, respectively .

Comparative Analysis

| Compound | IC50 (µg/mL) | Biological Activity |

|---|---|---|

| This compound | - | Enzymatic interactions |

| Ethyl Cis-2-Aminocyclohexanecarboxylate | 6.11 (HCT-116) | Cytotoxicity against colon cancer |

| Ethyl Cis-2-Aminocyclohexanecarboxylate | 12.6 (HEP-2) | Cytotoxicity against larynx carcinoma |

Eigenschaften

IUPAC Name |

ethyl 2-aminocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.